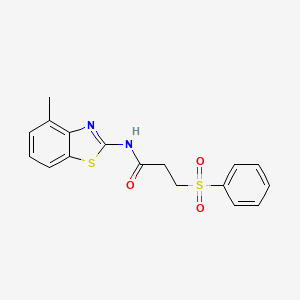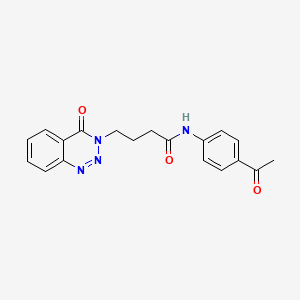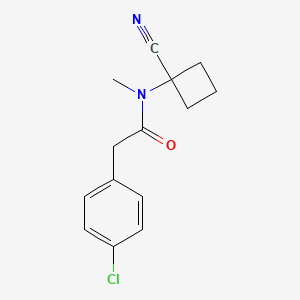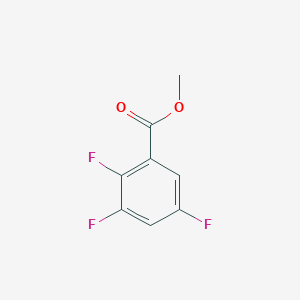
1-(2-甲氧基乙基)-3-(3-(3-甲基异恶唑-5-基)丙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(2-Methoxyethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea" is not directly mentioned in the provided papers. However, the papers do discuss related urea derivatives with potential biological activities. The first paper describes a series of 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives synthesized as dual inhibitors of PI3K and mTOR, which are important targets in cancer therapy. These compounds showed promising antiproliferative activities against various cancer cell lines and reduced acute oral toxicity, with one compound, in particular, effectively inhibiting tumor growth in a mouse model . The second paper discusses the synthesis of 1,3-disubstituted ureas with a pyrazole and (adamantan-1-yl)methyl fragment, which exhibited inhibitory activity against human soluble epoxide hydrolase (sEH) and had moderate water solubility .
Synthesis Analysis
The synthesis of urea derivatives in the first paper involved replacing an acetamide group with an alkylurea moiety, which led to a series of compounds with varying antiproliferative activities and reduced toxicity . The second paper details the synthesis of urea derivatives by reacting 1-(isocyanatomethyl)adamantane with aminopyrazoles, yielding products with good yields ranging from 67-92% . These methods demonstrate the versatility of urea derivatives in medicinal chemistry and their potential for optimization in drug design.
Molecular Structure Analysis
The molecular structures of the urea derivatives in both papers are characterized by the presence of a urea moiety, which is a functional group known for its role in drug design due to its ability to form hydrogen bonds with biological targets. The first paper's compounds contain a benzothiazole ring and a pyridinyl moiety, which are structural features that can contribute to the compounds' biological activities . In the second paper, the urea derivatives feature a pyrazole ring and an adamantyl group, which could influence the compounds' solubility and interaction with the target enzyme .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these urea derivatives are typical of urea formation, involving the reaction of an isocyanate with an amine. In the first paper, the reaction likely involves the formation of an intermediate isocyanate from the benzothiazole precursor, which then reacts with an amine to form the urea derivative . The second paper explicitly mentions the reaction of 1-(isocyanatomethyl)adamantane with aminopyrazoles to form the desired urea compounds . These reactions are crucial for the construction of the urea scaffold, which is central to the biological activity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structures. The first paper indicates that the synthesized compounds have varying degrees of antiproliferative activity and reduced toxicity, which are important properties for potential anticancer agents . The second paper reports on the solubility of the synthesized compounds in water, which is a critical property for drug absorption and distribution . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds and their eventual application as therapeutic agents.
科学研究应用
合成及结构分析
- 尿素衍生物已被合成并对其结构进行分析,用于各种应用。例如,已采用异氰酸酯与胺的反应等合成技术来创建具有特定性质和在药物设计和材料科学中具有潜在应用的不同尿素化合物 (Mustafa, Perveen, & Khan, 2014)。
酶抑制和抗癌活性
- 已对某些尿素衍生物的酶抑制能力和抗癌活性进行了研究。例如,一些化合物已显示出对脲酶、β-葡萄糖醛酸苷酶和蛇毒磷酸二酯酶等酶的抑制作用,同时还观察到了对癌细胞系的影响 (Mustafa, Perveen, & Khan, 2014)。
分子相互作用和药物设计
- 对尿素衍生物的研究还包括研究其分子相互作用,例如与 DNA 或蛋白质的结合,这对于药物设计至关重要。已探索含有尿素的席夫碱与 DNA 的相互作用,提供了对其潜在治疗应用的见解 (Ajloo 等人,2015)。
材料科学和凝胶化特性
- 尿素化合物已用于材料科学中,例如用于形成水凝胶。由尿素衍生物形成的凝胶的形态和流变性可以通过阴离子的特性进行调整,这会影响凝胶的物理性质 (Lloyd & Steed, 2011)。
属性
IUPAC Name |
1-(2-methoxyethyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-9-8-10(17-14-9)4-3-5-12-11(15)13-6-7-16-2/h8H,3-7H2,1-2H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSZWJUMDZIWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2511346.png)




![(1H-benzo[d]imidazol-5-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2511353.png)



![3-[(4-Chlorophenyl)amino]propan-1-ol](/img/structure/B2511358.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2511359.png)
![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511364.png)
![3-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2511365.png)